![molecular formula C17H14N2O2 B14008809 (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzimidazole ring fused to a propenone moiety, which is further substituted with a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the final product. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the propenone and methoxyphenyl groups.
2-Aminobenzimidazole: A precursor in the synthesis of the target compound.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
Uniqueness
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(E)-1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)9-10-16(20)17-18-14-7-2-3-8-15(14)19-17/h2-11H,1H3,(H,18,19)/b10-9+ |
Clave InChI |
LYIXYIZJQVGZQG-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2 |
SMILES canónico |
COC1=CC=CC(=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


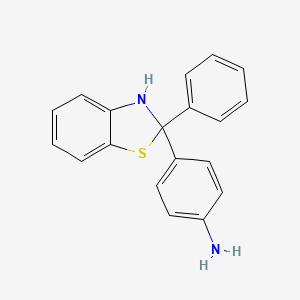
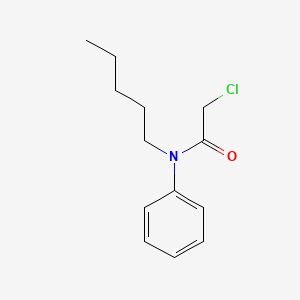
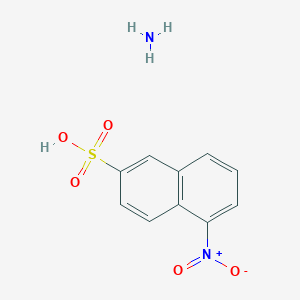
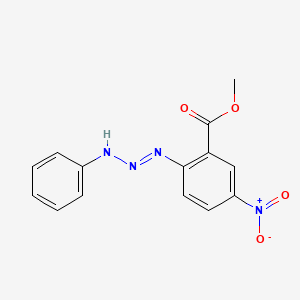
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

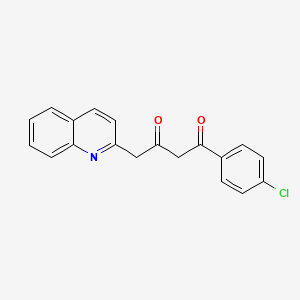
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)

![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

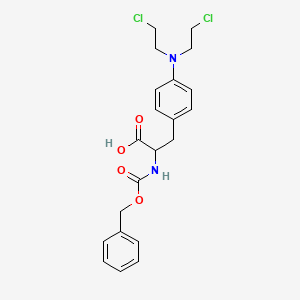
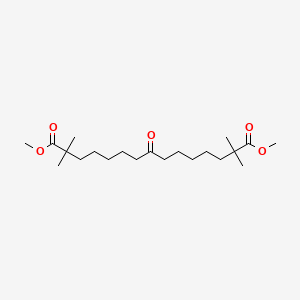
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
